molecular formula C15H18F3NO3 B11790846 (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

Katalognummer: B11790846
Molekulargewicht: 317.30 g/mol
InChI-Schlüssel: NNNZSIDHLTWGIO-GLXFQSAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-methoxyphenylethyl group at position 1 and a 2,2,2-trifluoro-1-hydroxyethyl group at position 2. The 4-methoxy group contributes electron-donating effects, while the trifluoro-hydroxyethyl moiety introduces strong electronegativity and hydrogen-bonding capacity .

Eigenschaften

Molekularformel

C15H18F3NO3

Molekulargewicht

317.30 g/mol

IUPAC-Name

(4R)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-2-one

InChI

InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3/t9-,11-,14-/m1/s1

InChI-Schlüssel

NNNZSIDHLTWGIO-GLXFQSAKSA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](C(F)(F)F)O

Kanonische SMILES

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2,2,2-trifluoroacetaldehyde.

    Formation of Intermediates: The starting materials undergo a series of reactions, including esterification, reduction, and cyclization, to form key intermediates.

    Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the use of a chiral catalyst, to obtain the desired chiral product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and trifluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of complex molecules.

Biology

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry

Industrially, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-(®-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Hydroxyethyl vs. Trifluoro-Hydroxyethyl

(4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one () shares the pyrrolidin-2-one core and R-configuration but replaces the trifluoro-hydroxyethyl group with a dihydroxyethyl chain. However, the absence of fluorine atoms may decrease metabolic stability compared to the target compound .

Core Structure Differences: Pyrrolidinone vs. Piperidinone

(R)-1-((R)-1-phenylethyl)-2-(trifluoromethyl)piperidin-4-one () replaces the pyrrolidin-2-one ring with a piperidin-4-one core. The trifluoromethyl group at position 2 (vs. position 4 in the target compound) alters steric and electronic effects, which could influence binding interactions in catalytic or receptor-based applications .

Functional Group Modifications: Methoxyphenyl vs. Diazenyl

The compound (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one () retains the 4-methoxyphenyl group but replaces the pyrrolidinone core with a diazenyl-linked propenone system. The diazenyl group introduces π-conjugation and redox activity, while the propenone chain may increase planarity, affecting solubility and photostability .

Stereochemical Considerations

The target compound’s all-R configuration contrasts with stereoisomers like (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (), where stereochemistry is conserved. Studies suggest that even minor stereochemical deviations can drastically alter physicochemical properties and biological efficacy, underscoring the importance of asymmetric synthesis techniques like Sharpless dihydroxylation (used in ) .

Structural and Physicochemical Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one Pyrrolidin-2-one 4-Methoxyphenylethyl, Trifluoro-hydroxyethyl Not Provided High electronegativity, potential metabolic stability
(4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Pyrrolidin-2-one Dihydroxyethyl, Phenylethyl Not Provided Increased hydrophilicity, reduced stability
(R)-1-((R)-1-phenylethyl)-2-(trifluoromethyl)piperidin-4-one Piperidin-4-one Trifluoromethyl, Phenylethyl 271.28 g/mol Conformational flexibility, altered steric effects

Research Implications

The trifluoro-hydroxyethyl group in the target compound likely enhances metabolic resistance due to fluorine’s inductive effect, a feature absent in non-fluorinated analogs like the dihydroxyethyl derivative . Conversely, piperidinone-based analogs () may exhibit improved bioavailability due to reduced ring strain. Methoxyphenyl groups across analogs suggest a common strategy to modulate lipophilicity and membrane permeability .

Biologische Aktivität

(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Profile

  • Molecular Formula : C16H23F3N2O3
  • Molecular Weight : 317.30 g/mol
  • CAS Number : Not specified in the sources

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuroprotection. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may act as inhibitors of specific enzymes involved in cancer metabolism. For example, studies on related pyrrolidinones have demonstrated their ability to inhibit mutant forms of isocitrate dehydrogenase (IDH1), which is implicated in several malignancies such as gliomas and acute myeloid leukemia (AML) .

1. Inhibition of IDH1

A study reported that a structurally related compound displayed an IC50 value of 1.6 μM against the R132H mutant form of IDH1. This inhibition was significant as it showed no interference with off-target activity . This suggests that (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one may possess similar inhibitory properties.

2. Anti-Osteoporosis Activity

Research focusing on pyrrolidinone derivatives has also explored their anti-osteoporosis potential. A chemotype assembly approach was utilized to identify leads with promising biological activity against osteoporosis . Although specific data on the compound was not detailed in this study, the findings underscore the relevance of pyrrolidinone structures in drug discovery.

Data Tables

Biological Activity IC50 Value Target Reference
Inhibition of IDH11.6 μMR132H mutant IDH1
Anti-OsteoporosisN/AVarious targets

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.